(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Overview
Description
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand that consists of a pyridine ring flanked by two oxazoline groups. This compound is known for its use in asymmetric catalysis, particularly in the formation of chiral complexes with transition metals. The presence of the oxazoline groups provides a rigid and well-defined coordination environment, making it an effective ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-isopropyl-2-oxazoline in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, and a strong base, such as potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as ruthenium, rhodium, and palladium.
Substitution Reactions: The oxazoline groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts or complexes, such as ruthenium trichloride or rhodium acetate, in the presence of a suitable solvent like dichloromethane or toluene.
Substitution Reactions: Often require nucleophiles such as alkoxides or amines and are carried out in polar solvents.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include chiral metal complexes, substituted oxazoline derivatives, and oxidized or reduced pyridine compounds .
Scientific Research Applications
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules with high enantioselectivity.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism by which (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of chiral products. The oxazoline groups provide a rigid and well-defined coordination environment, enhancing the selectivity and efficiency of the catalytic process. The molecular targets and pathways involved include the coordination of the ligand to the metal center and the subsequent activation of substrates for asymmetric transformations .
Comparison with Similar Compounds
Similar Compounds
- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-1,1’-binaphthyl
- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-biphenyl
- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-ferrocene
Uniqueness
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unique due to its pyridine backbone, which provides additional rigidity and stability to the chiral complexes formed. This rigidity enhances the selectivity and efficiency of the catalytic processes, making it a preferred ligand in many asymmetric transformations .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQGLBCAHGJDR-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350833 | |
Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118949-61-4 | |
Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | i-Pr-pybox, (S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | I-PR-PYBOX, (S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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